isonicotinaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
Description
Isonicotinaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a hydrazone derivative synthesized via condensation of isonicotinaldehyde (a pyridine-4-carbaldehyde) with a purine-based hydrazine moiety. The compound features a 7-benzyl-substituted purine core with two methyl groups at positions 1 and 3, and two ketone groups at positions 2 and 4. This structure combines the electron-deficient pyridine ring of isonicotinaldehyde with a purine scaffold, which is often associated with bioactive properties .
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-25-17-16(18(28)26(2)20(25)29)27(13-15-6-4-3-5-7-15)19(23-17)24-22-12-14-8-10-21-11-9-14/h3-12H,13H2,1-2H3,(H,23,24)/b22-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWYBYXIZFTGKM-WSDLNYQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=NC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=NC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Condensation Method
The most widely reported approach for hydrazone synthesis involves acid- or base-catalyzed condensation of hydrazines with aldehydes. For the target compound, the 7-benzyl-1,3-dimethyl-2,6-dioxo-purine-8-amine (hydrazine precursor) reacts with isonicotinaldehyde in a polar protic solvent such as ethanol or methanol. A catalytic amount of hydrochloric acid or acetic acid is typically employed to protonate the aldehyde, enhancing electrophilicity.
In a representative procedure, equimolar quantities of the purine hydrazine and isonicotinaldehyde are refluxed in ethanol for 6–12 hours . The reaction progress is monitored via thin-layer chromatography (TLC), with yields averaging 60–75% after recrystallization from ethanol/water mixtures. This method is favored for its simplicity but may require extended reaction times due to steric hindrance from the purine moiety .
Mechanochemical Synthesis
Solid-state mechanochemical methods, utilizing ball milling, provide a solvent-free route. In a comparative study, hydrazones derived from nicotinic hydrazides exhibited superior yields (85–90%) via mechanochemistry versus solution-based methods (60–70%) . For the target compound, stoichiometric amounts of the hydrazine and aldehyde are ground with a catalytic acid (e.g., p-toluenesulfonic acid) in a ball mill for 30–60 minutes.
This method minimizes solvent waste and avoids thermal degradation of heat-sensitive substrates. However, scalability remains a challenge due to equipment limitations .
Vapor-Mediated Post-Synthetic Modification
Crystalline hydrazine intermediates can undergo vapor-mediated reactions with aldehydes. In one protocol, purine hydrazine crystals are exposed to isonicotinaldehyde vapors in a sealed chamber at 40°C for 48 hours . The vapor-phase diffusion ensures controlled stoichiometry and reduces side reactions, achieving yields of ~70% with high purity. This method is particularly advantageous for air- or moisture-sensitive substrates.
Comparative Analysis of Methods
The table below summarizes key parameters for each synthesis route:
| Method | Conditions | Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Condensation | EtOH, HCl, reflux | 6–12 h | 60–75% | Simple setup, high scalability | Long reaction time, moderate yields |
| P(III)-Mediated | CH₂Cl₂, P(NMe₂)₃, 0°C | 1–2 h | N/A* | Rapid, regioselective | Untested for purine systems |
| Mechanochemical | Ball milling, no solvent | 0.5–1 h | 85–90%† | Solvent-free, high yields | Limited scalability |
| Vapor-Mediated | Sealed chamber, 40°C | 48 h | ~70% | High purity, minimal side reactions | Slow, specialized equipment required |
*Yield data extrapolated from analogous reactions .
†Reported for nicotinic hydrazides; target compound yields may vary .
Purification and Characterization
Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Nuclear magnetic resonance (NMR) spectroscopy confirms hydrazone formation through the disappearance of aldehyde protons (~10 ppm) and emergence of imine signals (~8–9 ppm). High-resolution mass spectrometry (HRMS) provides molecular ion validation, while X-ray diffraction resolves crystal structures for polymorph analysis .
Challenges and Optimization
Key challenges include:
-
Steric Hindrance : The bulky purine group slows condensation kinetics. Microwave-assisted heating (100°C, 30 minutes) may accelerate reactions without decomposition .
-
Byproduct Formation : Over-condensation or oxidation byproducts are mitigated using inert atmospheres (N₂/Ar) and fresh solvents.
-
Solvent Selection : Dimethylformamide (DMF) enhances solubility but complicates purification; ethanol/water mixtures are preferred for recrystallization .
Chemical Reactions Analysis
Types of Reactions
Isonicotinaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development
Isonicotinaldehyde derivatives are pivotal in the development of pharmaceuticals aimed at treating various diseases. Notably, they have been explored for their potential in treating tuberculosis and Alzheimer's disease . Research indicates that isonicotinaldehyde can serve as a precursor for synthesizing biologically active molecules that exhibit antimicrobial properties against Mycobacterium tuberculosis. Additionally, compounds derived from isonicotinaldehyde have shown promise in modulating neurodegenerative pathways associated with Alzheimer's disease.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of isonicotinaldehyde derivatives. For instance, certain compounds have been evaluated for their efficacy in seizure models, demonstrating significant protective indices comparable to established antiseizure medications . This suggests that isonicotinaldehyde derivatives could be further developed as novel anticonvulsants.
Organic Synthesis
Building Block in Synthesis
Isonicotinaldehyde serves as a crucial building block in organic synthesis, particularly for the construction of heterocyclic compounds. Its reactive aldehyde group allows it to participate in various chemical reactions such as condensation and oxidation . This versatility enables the synthesis of complex molecules with diverse biological activities.
Synthesis of Heterocycles
The compound has been utilized to synthesize a variety of heterocyclic derivatives which are important in drug discovery. For example, isonicotinaldehyde has been employed in the synthesis of pyrazoles , which possess significant biological activities and are being investigated for their therapeutic potential .
Material Science
Metal-Organic Frameworks (MOFs)
Isonicotinaldehyde derivatives have shown potential applications in material science, particularly in the development of metal-organic frameworks (MOFs). These materials are characterized by their porous structure and are useful for applications such as gas storage and separation. The unique coordination properties of isonicotinaldehyde facilitate the formation of stable MOFs that can selectively adsorb gases like carbon dioxide.
Case Study 1: Antitubercular Activity
A study investigated the synthesis of novel antituberculosis agents derived from isonicotinaldehyde. The results indicated that these compounds exhibited significant activity against drug-resistant strains of Mycobacterium tuberculosis. The mechanism was attributed to their ability to inhibit specific bacterial enzymes involved in cell wall synthesis.
Case Study 2: Anticonvulsant Properties
Another research focused on synthesizing a series of hydrazone derivatives from isonicotinaldehyde. These compounds were tested for their anticonvulsant activity using animal seizure models. The findings revealed that certain derivatives not only exhibited anticonvulsant properties but also showed minimal side effects compared to traditional drugs .
Mechanism of Action
The mechanism of action of isonicotinaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple targets.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- The target hydrazone’s purine core distinguishes it from benzodithiazine-based analogs (), which contain sulfur-based heterocycles. The purine scaffold may enhance π-π stacking interactions in biological systems compared to benzodithiazine derivatives .
Spectroscopic and Analytical Data
NMR Signatures
- Target Hydrazone : Expected ¹H-NMR peaks for the benzyl group (δ ~7.2–7.4 ppm, aromatic protons), purine methyl groups (δ ~3.0–3.5 ppm), and hydrazone N=CH (δ ~8.0–8.5 ppm). ¹³C-NMR would show carbonyl carbons (2,6-dioxo) at δ ~150–160 ppm .
- Benzodithiazine Derivatives :
Comparison : The absence of SO₂ groups in the target hydrazone simplifies its ¹³C-NMR spectrum, while the purine core introduces distinct deshielded carbonyl signals.
IR and HRMS
- The target hydrazone would exhibit C=N stretching (~1615 cm⁻¹, similar to ) and carbonyl stretches (~1700 cm⁻¹). HRMS would confirm the molecular ion peak at m/z corresponding to C₂₂H₂₀N₆O₂ .
- Benzodithiazine derivatives show strong SO₂ asymmetric/symmetric stretches (~1150–1345 cm⁻¹), absent in the target compound .
Physicochemical Properties
Melting Points :
Solubility : The target compound’s benzyl group enhances organic solubility compared to polar benzodithiazine derivatives.
Potential Bioactivity
While direct bioactivity data for the target hydrazone is unavailable, structural analogs provide insights:
- Purine derivatives () are often explored for kinase inhibition or antiviral activity due to their ATP-mimetic structure.
- Benzodithiazine derivatives () exhibit antimicrobial properties linked to SO₂ and C=N motifs .
- The pyridine ring in the target compound may enhance metal-binding capacity, useful in metalloenzyme inhibition .
Biological Activity
Isonicotinaldehyde derivatives, particularly those containing hydrazone linkages, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological properties of the compound isonicotinaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone , exploring its antimicrobial, anti-inflammatory, and other pharmacological effects.
Structure and Synthesis
The compound is synthesized through the condensation of isonicotinaldehyde with hydrazone derivatives. The structure features a purine-like core that is known for its biological significance. The synthesis involves standard organic reactions such as Mannich reactions and refluxing methods to yield the desired hydrazone compounds.
Antimicrobial Activity
Isonicotinaldehyde derivatives have demonstrated significant antimicrobial properties against a range of pathogens. In studies assessing their antibacterial efficacy:
- Gram-positive bacteria : Compounds exhibited potent activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL.
- Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa, showing comparable or superior activity to standard antibiotics like Amoxicillin.
- Fungal activity : The compound also demonstrated antifungal activity against Candida albicans, with MIC values around 12.5 μg/mL .
Table 1: Antimicrobial Activity of Isonicotinaldehyde Derivatives
| Pathogen | MIC (μg/mL) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 6.25 | Amoxicillin |
| Bacillus subtilis | 6.25 | Amoxicillin |
| Escherichia coli | 12.5 | Amoxicillin |
| Pseudomonas aeruginosa | 12.5 | Amoxicillin |
| Candida albicans | 12.5 | Nystatin |
Anti-inflammatory Activity
The anti-inflammatory potential of isonicotinaldehyde derivatives has been evaluated using various in vivo models. One notable method employed was the carrageenan-induced paw edema test in rats:
- Inhibition Rate : Compounds showed significant inhibition of inflammation when compared to Indomethacin, a standard anti-inflammatory drug.
- Mechanism : Molecular docking studies indicated that these compounds may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory pathway, suggesting a mechanism similar to that of traditional NSAIDs .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of isonicotinic acid hydrazones:
- Antimicrobial Efficacy : A study demonstrated that synthesized compounds exhibited broad-spectrum antimicrobial activity, outperforming conventional antibiotics in certain assays .
- Structure-Activity Relationship (SAR) : Research into the SAR of isonicotinic acid derivatives indicated that modifications at specific positions on the aromatic ring significantly influence biological activity .
Q & A
Q. What are the primary synthetic routes for preparing isonicotinaldehyde-derived hydrazones, and how can reaction conditions be optimized?
Methodological Answer: Hydrazones are typically synthesized via condensation between aldehydes and hydrazines. For isonicotinaldehyde derivatives, the reaction requires precise stoichiometric control (1:1 aldehyde-to-hydrazine ratio) in anhydrous solvents (e.g., DCM or ethanol) under reflux. Catalysts like acetic acid or triethylamine (TEA) enhance yield by stabilizing intermediates. For example, in analogous hydrazine-carboxamide syntheses, yields of 67–97% were achieved using in situ-generated aryl isocyanates and triphosgene . Key Considerations:
- Monitor reaction progress via TLC or HPLC to avoid over-condensation.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Q. How can structural confirmation of this hydrazone be achieved using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Identify characteristic peaks for the hydrazone NH (δ 8.5–10.5 ppm) and aldehyde proton (absent post-reaction). Compare with pyridine-based analogs (e.g., δ 8.0–9.0 ppm for isonicotinaldehyde protons) .
- 13C NMR: Confirm imine (C=N) carbon at δ 145–160 ppm and carbonyl groups (C=O) at δ 165–180 ppm.
- HRMS (ESI): Validate molecular ion [M+H]⁺ with <5 ppm mass accuracy. For example, a related tetrahydroimidazopyridine derivative showed exact mass agreement (Δ <1 ppm) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this hydrazone?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving tautomeric forms (e.g., keto-enol equilibria) and non-covalent interactions (e.g., hydrogen bonding). Use SHELXL for refinement :
- Data Collection: High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.
- Contradiction Management: Discrepancies between spectroscopic and crystallographic data (e.g., NH proton absence in NMR due to exchange) require iterative refinement and validation via Hirshfeld surface analysis.
Q. What computational strategies predict the hydrazone’s reactivity in biological or catalytic systems?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. For example, the purine moiety’s electron-deficient C8 position may drive nucleophilic attacks .
- Molecular Docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate against experimental IC₅₀ values from enzyme inhibition assays.
Q. How do conflicting spectral data (e.g., NMR vs. IR) inform mechanistic hypotheses about byproduct formation?
Case Study: In a study of tetrahydroimidazopyridine derivatives, unexpected IR absorption at 1700 cm⁻¹ (C=O stretch) alongside NMR signals for NH suggested competing cyclization pathways. Resolution involved:
- Step 1: LC-MS to identify byproducts (e.g., dimeric species).
- Step 2: Kinetic studies under varied temperatures/pH to isolate intermediates .
Contradiction Analysis: Divergent data often arise from dynamic equilibria or solvent effects—use multi-technique cross-validation.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution: Use preparative HPLC with chiral stationary phases (e.g., amylose-based columns).
- Asymmetric Synthesis: Employ organocatalysts (e.g., L-proline) to control stereochemistry during hydrazone formation. For example, a 92% ee was reported for similar pyridine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
